1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core linked to a benzhydrylpiperazine moiety through a but-2-ynyl chain. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzhydrylpiperazine moiety: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form benzhydrylpiperazine.
Alkylation of benzhydrylpiperazine: The benzhydrylpiperazine is then alkylated with 4-bromo-2-butyne to introduce the but-2-ynyl chain.
Coupling with benzimidazole: Finally, the alkylated benzhydrylpiperazine is coupled with benzimidazole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is employed in biochemical assays to study its effects on cellular processes.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound is similar in structure and is known for its inhibitory activity against human carbonic anhydrase.
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds share the benzhydrylpiperazine moiety and are studied for their antiallergic activity.
Uniqueness
1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-(4-benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4/c1-3-11-24(12-4-1)28(25-13-5-2-6-14-25)31-21-19-30(20-22-31)17-9-10-18-32-23-29-26-15-7-8-16-27(26)32/h1-8,11-16,23,28H,17-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWNECASTXMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CCN2C=NC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.